4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
CAS No.: 1797728-39-2
Cat. No.: VC7679568
Molecular Formula: C21H18N4OS
Molecular Weight: 374.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797728-39-2 |
|---|---|
| Molecular Formula | C21H18N4OS |
| Molecular Weight | 374.46 |
| IUPAC Name | 4-(imidazol-1-ylmethyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H18N4OS/c1-15-23-20(13-27-15)18-4-2-3-5-19(18)24-21(26)17-8-6-16(7-9-17)12-25-11-10-22-14-25/h2-11,13-14H,12H2,1H3,(H,24,26) |
| Standard InChI Key | ULGKLNGYBNEGFY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Introduction
Structural Characteristics and Key Functional Groups
The molecule’s architecture includes three distinct pharmacophoric elements:
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Benzamide Backbone: The central benzamide moiety provides hydrogen-bonding capabilities through its amide group.
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Imidazole Substituent: The 1H-imidazol-1-ylmethyl group introduces a five-membered nitrogen-containing ring, which can participate in π-π stacking interactions.
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2-Methylthiazol-4-yl-Substituted Phenyl Group: The thiazole ring, with its sulfur and nitrogen atoms, enhances lipophilicity and may contribute to metal-binding or enzyme inhibition capabilities .
Table 1: Physicochemical Properties
| Step | Reaction Description | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Synthesis of 2-(2-methylthiazol-4-yl)phenylamine | Thiazole-4-carbonyl chloride + aniline derivative | 70–80% |
| 2 | Activation of benzamide carboxylic acid | HATU, DIPEA, DMF | 90% |
| 3 | Coupling with amine intermediate | RT, 12–24 hours | 60–70% |
| 4 | Imidazol-1-ylmethyl group introduction | Imidazole-1-methyl bromide, K₂CO₃ | 50–60% |
| Compound | Target Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|
| MDT-32 | T47D (breast) | >50% inhibition | |
| MDT-47 | MCF-7 (breast) | >50% inhibition | |
| Thiazole-4-carboxamide | MDA-MB-231 (breast) | Not reported |
Research Gaps and Future Directions
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Unexplored Pharmacokinetics:
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No data exist on absorption, distribution, metabolism, or excretion (ADME) for this compound.
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Target-Specific Mechanisms:
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Potential interactions with kinase enzymes (e.g., Bcr-Abl, VEGFR) or nuclear hormone receptors remain uncharacterized.
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Scaffold Optimization:
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Substitution at the thiazole or imidazole rings (e.g., halogenation, methylation) could enhance selectivity or potency.
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